REACTION_SMILES
|
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][C:9](=[O:10])[N:11]1[CH2:12][CH2:13][C:14]2([CH2:15][CH:16]([O:18][S:19]([CH3:20])(=[O:21])=[O:22])[CH2:17]2)[CH2:23][CH2:24]1.[CH2:29]([Cl:30])[Cl:31].[CH3:32][N:33]([CH3:34])[CH:35]=[O:36].[N-:26]=[N+:27]=[N-:28].[Na+:25]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][C:9](=[O:10])[N:11]1[CH2:12][CH2:13][C:14]2([CH2:15][CH:16]([N:26]=[N+:27]=[N-:28])[CH2:17]2)[CH2:23][CH2:24]1
|
Name
|
CS(=O)(=O)OC1CC2(CCN(C(=O)OCc3ccccc3)CC2)C1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OC1CC2(CCN(C(=O)OCc3ccccc3)CC2)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
[N-]=[N+]=NC1CC2(CCN(C(=O)OCc3ccccc3)CC2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |